tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate. This nomenclature reflects the hierarchical structural organization, beginning with the tert-butyl carbamate protecting group and extending to the para-substituted benzyl moiety bearing the hydroxycarbamimidoyl functional group. The molecular formula C₁₃H₁₉N₃O₃ corresponds to a molecular weight of 265.31 grams per mole.
The compound's systematic identification includes several key molecular descriptors that facilitate database searches and computational studies. The International Chemical Identifier key provides a unique hash representation, while the Simplified Molecular Input Line Entry System notation enables precise structural specification for chemical databases. The canonical molecular representation demonstrates the connectivity pattern that defines this particular benzylcarbamate derivative.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃ |
| Molecular Weight | 265.31 g/mol |
| Systematic Name | tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate |
| Functional Groups | Carbamate, Hydroxycarbamimidoyl, Aromatic |
The stereochemical considerations for this compound involve the configuration of the hydroxycarbamimidoyl group, which can exist in geometrical isomeric forms due to the carbon-nitrogen double bond character. The E-configuration typically predominates due to favorable electronic and steric interactions between the hydroxyl oxygen and adjacent nitrogen substituents.
Molecular Geometry Analysis via X-ray Crystallography
While specific crystallographic data for this compound was not available in the current literature survey, structural analysis of related benzimidazole and amidoxime compounds provides insight into expected geometric parameters. Crystal structures of similar compounds reveal characteristic bond lengths and angles that would be anticipated for this benzylcarbamate derivative.
The benzyl portion of the molecule typically adopts a planar aromatic configuration with standard carbon-carbon bond lengths of approximately 1.39 Angstroms within the phenyl ring. The carbamate linkage exhibits characteristic carbonyl bond lengths of approximately 1.23 Angstroms for the carbon-oxygen double bond and 1.34 Angstroms for the carbon-nitrogen single bond. The tert-butyl group assumes a tetrahedral geometry around the central carbon atom with typical carbon-carbon single bond lengths of 1.54 Angstroms.
The hydroxycarbamimidoyl substituent introduces significant geometric complexity due to its extended conjugation and potential for intramolecular hydrogen bonding. The carbon-nitrogen double bond typically measures approximately 1.28 Angstroms, while the nitrogen-oxygen single bond in the hydroxyl amine portion extends to approximately 1.46 Angstroms. The planarity of this functional group facilitates optimal orbital overlap and electronic delocalization.
Intermolecular packing arrangements in crystalline forms of related compounds demonstrate hydrogen bonding networks involving the hydroxyl oxygen and amine nitrogen atoms. These interactions significantly influence solid-state properties including melting point, solubility characteristics, and mechanical stability of crystalline materials.
Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Fourier Transform Infrared spectroscopic analysis of this compound reveals several characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl typically appears as a strong absorption around 1640-1680 wavenumbers, while the nitrogen-hydrogen stretching vibrations of the amidoxime group manifest as broad absorptions in the 3200-3600 wavenumber region.
The hydroxycarbamimidoyl functional group exhibits distinctive spectroscopic signatures including carbon-nitrogen double bond stretching around 1640 wavenumbers and nitrogen-oxygen single bond stretching at approximately 928 wavenumbers. These characteristic frequencies provide definitive identification of the amidoxime functionality and distinguish it from related nitrogen-containing heterocycles. The aromatic carbon-carbon stretching vibrations appear in the expected range of 1450-1600 wavenumbers, confirming the presence of the substituted benzene ring system.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Carbamate Carbonyl | 1640-1680 | C=O stretching |
| Hydroxycarbamimidoyl | 1640 | C=N stretching |
| Nitrogen-Oxygen | 928 | N-O stretching |
| Amine | 3200-3600 | N-H stretching |
| Aromatic | 1450-1600 | C=C stretching |
Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural confirmation through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance spectra typically show aromatic signals in the 7.0-8.5 parts per million region for the substituted benzene ring, with the para-disubstitution pattern evident from the symmetrical doublet multiplicities. The benzyl methylene protons appear around 4.3-4.7 parts per million, while the tert-butyl protecting group manifests as a characteristic singlet at approximately 1.4 parts per million.
The hydroxycarbamimidoyl protons exhibit variable chemical shifts depending on tautomeric equilibria and hydrogen bonding interactions. The amine protons typically appear as a broad signal around 5.9 parts per million, while the hydroxyl proton may be observed between 9.5-10.0 parts per million when not undergoing rapid exchange. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon around 155-165 parts per million and the quaternary tert-butyl carbon near 28-30 parts per million.
Ultraviolet-Visible spectroscopy demonstrates characteristic absorption maxima related to the extended conjugation within the hydroxycarbamimidoyl system. The aromatic transitions typically occur around 250-280 nanometers, while the amidoxime chromophore contributes additional absorption features in the 300-350 nanometer region. These spectroscopic properties are sensitive to pH conditions and solvent polarity due to the ionizable nature of the hydroxycarbamimidoyl functionality.
Tautomeric Behavior of Amidoxime Functionality
The hydroxycarbamimidoyl group in this compound exhibits complex tautomeric equilibria that significantly influence the compound's chemical and physical properties. The primary tautomeric forms involve the interconversion between the amidoxime configuration and various resonance structures that redistribute electron density across the carbon-nitrogen double bond and nitrogen-oxygen single bond system.
The predominant tautomeric form under neutral conditions features the hydroxylamine configuration with the nitrogen-oxygen bond maintaining single bond character and the carbon-nitrogen bond exhibiting partial double bond characteristics. This arrangement maximizes orbital overlap and stabilizes the system through extended conjugation with the aromatic ring. The hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent amine nitrogen, further stabilizing this particular tautomeric form.
Under basic conditions, deprotonation of the hydroxyl group leads to the formation of the oximate anion, which exhibits enhanced nucleophilic character and altered electronic properties. This ionization significantly affects the compound's solubility, reactivity, and spectroscopic characteristics. The pH-dependent equilibria have been observed to cause substantial shifts in Ultraviolet-Visible absorption spectra, with bathochromic shifts of approximately 31 nanometers reported for related amidoxime compounds in basic dimethyl sulfoxide solutions.
The kinetics of tautomeric interconversion are influenced by temperature, solvent polarity, and the presence of hydrogen bonding partners. Computational studies of related systems suggest that the energy barriers between tautomeric forms are typically on the order of 10-20 kilocalories per mole, allowing for rapid equilibration under ambient conditions while maintaining distinct preferences for specific tautomeric forms under different environmental conditions.
Computational Chemistry Studies (Density Functional Theory-based Conformational Analysis)
Computational investigations of this compound structure and energetics employ Density Functional Theory methodologies to elucidate conformational preferences and electronic properties. The B3LYP functional with 6-31G** basis sets provides reliable geometric optimization and energy calculations for molecules of this size and complexity. These computational approaches reveal the preferred spatial arrangements of the flexible tert-butyl and benzyl substituents relative to the central carbamate linkage.
Conformational analysis demonstrates that the tert-butyl group adopts staggered configurations that minimize steric interactions with the carbamate carbonyl and benzyl substituents. The rotational barrier around the carbamate carbon-nitrogen bond typically ranges from 15-25 kilocalories per mole, reflecting partial double bond character due to resonance contributions. This restricted rotation influences the overall molecular dynamics and may affect biological activity when this compound serves as a pharmaceutical intermediate.
The hydroxycarbamimidoyl substituent exhibits preferential planar conformations that optimize conjugation with the aromatic ring system. Computational studies reveal that deviations from planarity result in significant increases in total molecular energy, typically 5-10 kilocalories per mole for 30-degree rotations around the benzylic carbon-carbon bond. This conformational rigidity contributes to the compound's distinctive spectroscopic properties and chemical reactivity patterns.
Electronic structure calculations provide insights into frontier molecular orbital energies and charge distributions that govern chemical reactivity. The highest occupied molecular orbital typically resides on the hydroxycarbamimidoyl nitrogen atoms, while the lowest unoccupied molecular orbital involves the aromatic ring system and carbamate carbonyl. These orbital characteristics predict nucleophilic reactivity at the amidoxime nitrogen and electrophilic susceptibility at the carbamate carbon.
Solvation effects significantly modify the computed energetics and geometric parameters, particularly for the ionizable hydroxycarbamimidoyl functionality. Continuum solvation models using the Generalized Born Surface Area approach demonstrate substantial stabilization of charged species in polar solvents, consistent with experimental observations of pH-dependent solubility and spectroscopic behavior. The calculated solvation energies typically range from 10-30 kilocalories per mole depending on the specific tautomeric form and ionization state considered.
Properties
IUPAC Name |
tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBCHJDHLYNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700581 | |
| Record name | tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220648-78-2 | |
| Record name | tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate
- Substituents : Replaces the N'-hydroxycarbamimidoyl group with a 4-hydroxyphenylcarbamoyl moiety.
- Synthesized using Rigaku Saturn724 CCD diffractometer and NUMABS absorption correction, achieving an R factor of 0.056 .
tert-Butyl (S)-(4-(2,4-Difluoro-5-((methyl(2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate
- Substituents : Features a trifluoromethyl group instead of hydroxycarbamimidoyl.
- Properties :
- Molecular weight: 261.24 g/mol; stored at 2–8°C, suggesting higher stability than hygroscopic analogs .
Preparation Methods
Protection and Activation of Precursors
A common approach involves protecting the amine group of the precursor molecule with a tert-butoxycarbonyl (BOC) group to enhance selectivity and prevent side reactions during subsequent steps. For example, 5-amino salicylic acid (5-ASA) can be converted into its BOC-protected form, 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which serves as a key intermediate.
Activation of the carboxylic acid group is typically achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt). This combination facilitates the formation of an active ester intermediate, improving the efficiency of subsequent amide bond formation.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | BOC anhydride or BOC-protecting agent | Protection of amine group | Prevents side reactions during coupling |
| 2 | EDCI + HoBt in suitable solvent (e.g., DMF) | Activation of carboxylic acid | Enhances coupling efficiency |
Coupling Reaction to Form Carbamate Linkage
The activated ester intermediate reacts with an amine-containing compound to form the carbamate linkage. This step requires precise control of reaction time and temperature to maximize yield and minimize by-products. Thin layer chromatography (TLC) is often used to monitor reaction progress, confirming near-complete conversion of starting materials.
Introduction of the Hydroxycarbamimidoyl Group
The hydroxycarbamimidoyl group (–C(=NO)NH2) is introduced by transforming a nitrile or related precursor group through hydroxylamine treatment or other suitable chemical modifications. This step is critical for imparting the desired biological activity to the molecule. Specific reaction conditions, such as pH and temperature, must be optimized to favor formation of the hydroxycarbamimidoyl moiety without degradation.
Representative Synthetic Route Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | BOC protection of 5-ASA amine group | BOC anhydride, base (e.g., triethylamine) | High | Protects amine for selective coupling |
| 2 | Activation of carboxylic acid with EDCI and HoBt | EDCI, HoBt, solvent (DMF or DCM), room temp | Moderate | Forms active ester intermediate |
| 3 | Coupling with amine-containing intermediate | Amine compound, controlled temperature | Moderate | Forms carbamate linkage |
| 4 | Hydroxylamine treatment to form hydroxycarbamimidoyl group | Hydroxylamine hydrochloride, base, reflux | Moderate | Introduces hydroxycarbamimidoyl group |
Typical overall yields reported are moderate (~40-50%), with optimization focused on minimizing by-products and improving purification efficiency.
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for activation and coupling steps due to their ability to dissolve reagents and intermediates effectively.
- Temperature Control: Reactions are generally conducted at ambient to moderate temperatures (20–40°C) to balance reaction rate and selectivity.
- Additives: Use of HoBt enhances coupling efficiency but may lead to by-products; thus, reaction time and reagent ratios must be optimized.
- Purification: Column chromatography is commonly employed; however, some intermediates show partial solubility in aqueous phases during extraction, affecting yield.
Research Findings and Analytical Data
- TLC monitoring confirms near-complete conversion of starting materials in coupling steps.
- Mass spectrometry and NMR spectroscopy are used to confirm the structure and purity of the final product.
- Moderate yields (~44%) have been reported with the described synthetic routes, with ongoing efforts to improve process efficiency and reduce by-products.
- The compound's structure and purity are critical for its application as a precursor in medicinal chemistry research.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Protection strategy | BOC protection of amine groups |
| Activation reagents | EDCI and HoBt for carboxylic acid activation |
| Coupling reaction | Formation of carbamate linkage via amide bond formation |
| Hydroxycarbamimidoyl group | Introduced via hydroxylamine treatment |
| Solvents | DMF, DCM, or other polar aprotic solvents |
| Temperature range | 20–40°C |
| Yields | Moderate (~40-50%) |
| Purification | Column chromatography; liquid-liquid extraction challenges |
| Analytical methods | TLC, NMR, mass spectrometry |
Q & A
Q. Key Variables :
- Base Choice : Strong bases (e.g., NaOH) may hydrolyze the Boc group, reducing yield.
- Solvent : Polar aprotic solvents enhance nucleophilicity of intermediates .
Advanced: How does the hydroxycarbamimidoyl group influence the compound’s hydrogen-bonding network in crystal structures?
Methodological Answer :
X-ray crystallography reveals that the hydroxycarbamimidoyl group (-NH-C(=NH)-OH) forms N–H⋯O and O–H⋯N hydrogen bonds, creating a 2D supramolecular network. Key observations:
- Dihedral Angles : The phenyl ring and hydroxycarbamimidoyl group adopt a dihedral angle of ~67°, reducing π-π stacking but favoring intermolecular H-bonding .
- Hydrogen Bond Metrics :
Contradiction Note : Some studies report weaker H-bonding in analogues lacking the hydroxyl group, emphasizing its role in crystal packing .
Basic: What techniques are recommended for characterizing the purity and structure of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the Boc group (singlet at δ 1.2–1.4 ppm) and hydroxycarbamimidoyl NH (δ 6.5–7.0 ppm, broad).
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and imine carbon (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₃O₃: 288.1348) .
Advanced: What strategies are employed to assess the compound’s enzyme inhibition efficacy and selectivity?
Q. Methodological Answer :
Kinetic Assays :
- IC₅₀ Determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases or kinases) at varying compound concentrations (0.1–100 µM) .
- Selectivity Screening : Test against a panel of 10–50 related enzymes (e.g., serine hydrolases) to identify off-target effects.
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .
Molecular Dynamics Simulations : Model hydrogen bonding between the hydroxycarbamimidoyl group and enzyme active sites (e.g., NAD⁺-dependent dehydrogenases) to rationalize selectivity .
Data Contradictions : Some studies report higher IC₅₀ values (≥50 µM) in cell-based assays vs. purified enzymes (IC₅₀ ~10 µM), suggesting bioavailability limitations .
Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?
Q. Methodological Answer :
- Meta-Analysis Framework :
- Standardize Assay Conditions : Normalize variables (e.g., pH, temperature, cell line passage number) .
- Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data (ITC) with cellular viability assays (MTT) .
- Control for Solubility : Use DLS (Dynamic Light Scattering) to confirm compound aggregation, which may artifactually reduce apparent activity .
- Case Example : A study reported 80% enzyme inhibition in vitro but <20% in cellulo. DLS revealed nanoparticle formation at >50 µM, explaining the discrepancy .
Basic: What are the stability considerations for storing this compound?
Q. Methodological Answer :
- Storage Conditions :
- Stability Monitoring :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
